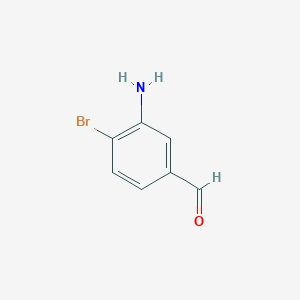

3-Amino-4-bromobenzaldéhyde

Vue d'ensemble

Description

3-Amino-4-bromobenzaldehyde is a technical grade compound . It is a biochemical reagent that can be used as a biological material or organic compound for life science related research .

Synthesis Analysis

The synthesis of 4-Bromobenzaldehyde, an isomer of bromobenzaldehyde, may be prepared in the laboratory in two steps starting from 4-bromotoluene . In the first step, two bromine atoms are added to the methyl group of 4-bromotoluene by free radical bromination to form 4-bromobenzal bromide .Molecular Structure Analysis

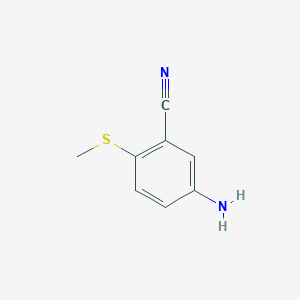

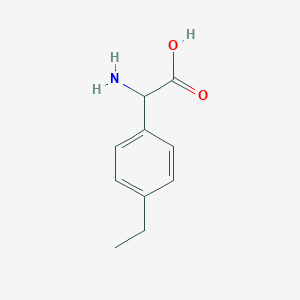

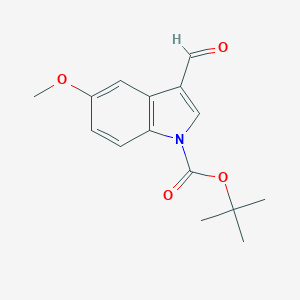

The molecular formula of 3-Amino-4-bromobenzaldehyde is C7H6BrNO . The average mass is 200.033 Da and the monoisotopic mass is 198.963272 Da .Chemical Reactions Analysis

The bromoaryl group of 4-bromobenzaldehyde may be coupled with trimethylsilylacetylene in a Sonogashira coupling to form 4-((trimethylsilyl)ethynyl)benzaldehyde, followed by removal of the trimethylsilyl group with base to form 4-ethynylbenzaldehyde . Another reaction involves the formation of compounds via solvent-free aldol condensation .Physical And Chemical Properties Analysis

The molecular weight of 4-Bromobenzaldehyde, an isomer of bromobenzaldehyde, is 185.018 .Applications De Recherche Scientifique

Synthèse de dérivés de tétrahydrobenzo[b]pyran

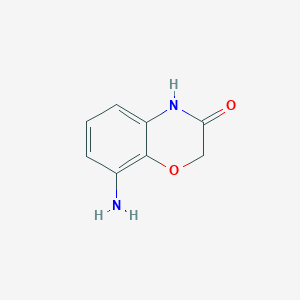

Le 3-Amino-4-bromobenzaldéhyde peut être utilisé dans la synthèse de dérivés de tétrahydrobenzo[b]pyran . Ce procédé implique la condensation de divers aldéhydes aromatiques, de malononitrile et de dimédone à température ambiante . Les produits résultants peuvent être séparés directement du mélange réactionnel avec une pureté élevée .

Préparation de la base de Schiff

Le this compound peut être utilisé comme précurseur pour préparer la base de Schiff, le 4-[(4-Bromo-benzylidène)-amino]-N-(5-méthyl-isoxazol-3-yl)-benzènesulfonamide . Ce composé peut être utilisé pour la photostabilité du chlorure de polyvinyle (PVC) .

Mono- et bis-arylation catalysée au palladium

Le this compound joue un rôle important dans la mono- et la bis-arylation catalysée au palladium des 3,4-(éthylènedioxy)thiophènes . Ce procédé est crucial dans la synthèse de divers composés organiques .

Étude de couplage croisé avec le vinyltrifluoroborate de potassium

Le this compound peut être utilisé dans une étude de couplage croisé avec le vinyltrifluoroborate de potassium . <a data-citationid="e3a0f5ef-5ea5-b449-b8ee-0b6b2d13a8df-26-group" h="ID=SERP,5015.1" href="https://www.researchgate.net/profile/Laszlo-Kotai/publication/318230270_Synthesis_of_TetrahydrobenzoBPyran_Derivatives_Using_Thiamine_Hydrochloride_VB1_A_Green_Catalyst/links/596891bb0f7e9b80918db5a8/Synthesis-of-TetrahydrobenzoBPyran-Deriv

Mécanisme D'action

Target of Action

3-Amino-4-bromobenzaldehyde is a derivative of bromobenzaldehyde . Bromobenzaldehydes are organic compounds consisting of a formyl group and a bromine atom attached to a central benzene ring . They can be considered as brominated derivatives of benzaldehyde, or as formylated derivatives of bromobenzene

Mode of Action

Bromobenzaldehydes, in general, display reactivity characteristic of benzaldehyde and an aryl bromide . They participate in various cross-coupling reactions, such as Suzuki coupling . In a Sonogashira coupling, it couples with trimethylsilylacetylene to form 4-((trimethylsilyl)ethynyl)benzaldehyde, a precursor to 4-ethynylbenzaldehyde .

Biochemical Pathways

Bromobenzaldehydes can react with hydroxylamine to form oximes or hydrazine to form hydrazones . This reaction is essentially irreversible as the adduct dehydrates .

Pharmacokinetics

The compound’s molecular weight is 20003 Da , which could influence its bioavailability and pharmacokinetic profile.

Safety and Hazards

When handling 3-Amino-4-bromobenzaldehyde, it is advised to wear personal protective equipment/face protection. Ensure adequate ventilation and avoid getting it in eyes, on skin, or on clothing. Avoid ingestion and inhalation. Avoid dust formation. Keep containers tightly closed in a dry, cool, and well-ventilated place .

Propriétés

IUPAC Name |

3-amino-4-bromobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrNO/c8-6-2-1-5(4-10)3-7(6)9/h1-4H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEMFHQCQKJUENY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C=O)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70634497 | |

| Record name | 3-Amino-4-bromobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70634497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

359867-42-8 | |

| Record name | 3-Amino-4-bromobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70634497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.